molecular formula C10H16N2O4 B1420270 Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate CAS No. 1096823-66-3

Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate

Cat. No.: B1420270
CAS No.: 1096823-66-3
M. Wt: 228.24 g/mol
InChI Key: LIIAMLQGFDRNEA-UHFFFAOYSA-N
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Description

Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate: is an organic compound with the molecular formula C10H16N2O4 It is a derivative of imidazolidinone, featuring a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate typically involves the following steps:

    Formation of Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Esterification: The imidazolidinone intermediate is then esterified with butanoic acid or its derivatives in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or imidazolidinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted imidazolidinones or esters.

Scientific Research Applications

Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Materials Science: It is employed in the development of novel polymers and materials with specific properties.

    Biological Studies: This compound is used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate involves its interaction with specific molecular targets. The imidazolidinone moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methylbenzoate
  • 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
  • 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid

Uniqueness

Methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate is unique due to its specific ester and imidazolidinone structure, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 4-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2)8(14)12(9(15)11-10)6-4-5-7(13)16-3/h4-6H2,1-3H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIAMLQGFDRNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CCCC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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